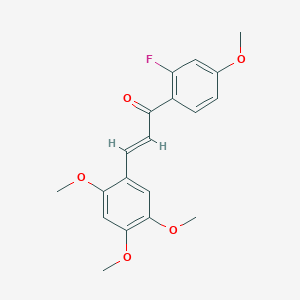![molecular formula C14H7Cl2F4N3O2 B11475310 (2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-(2-fluoro-5-nitrobenzylidene)hydrazine](/img/structure/B11475310.png)
(2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-(2-fluoro-5-nitrobenzylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2-FLUORO-5-NITROPHENYL)METHYLIDENE]HYDRAZINE is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2-FLUORO-5-NITROPHENYL)METHYLIDENE]HYDRAZINE typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which are then subjected to various chemical reactions under controlled conditions. Common synthetic routes include:
Halogenation: Introduction of chlorine and fluorine atoms into the aromatic rings.
Nitration: Addition of nitro groups to the aromatic rings.
Hydrazone Formation: Reaction of hydrazine derivatives with aldehydes or ketones to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The process includes:
Batch Processing: Sequential addition of reagents and intermediates.
Continuous Flow Processing: Continuous addition and removal of reactants and products to maintain a steady state.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2-FLUORO-5-NITROPHENYL)METHYLIDENE]HYDRAZINE undergoes various chemical reactions, including:
Oxidation: Conversion of the hydrazone group to other functional groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
(2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2-FLUORO-5-NITROPHENYL)METHYLIDENE]HYDRAZINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2-FLUORO-5-NITROPHENYL)METHYLIDENE]HYDRAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with DNA: Causing DNA damage or inhibiting DNA replication.
Modulating Signaling Pathways: Affecting cellular signaling pathways involved in growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
2-(Difluoromethoxy)aniline: Aniline derivative with difluoromethoxy group.
Benzene Derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
(2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2-FLUORO-5-NITROPHENYL)METHYLIDENE]HYDRAZINE is unique due to its specific combination of halogen atoms and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H7Cl2F4N3O2 |
|---|---|
Molecular Weight |
396.1 g/mol |
IUPAC Name |
2,6-dichloro-N-[(E)-(2-fluoro-5-nitrophenyl)methylideneamino]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H7Cl2F4N3O2/c15-10-4-8(14(18,19)20)5-11(16)13(10)22-21-6-7-3-9(23(24)25)1-2-12(7)17/h1-6,22H/b21-6+ |
InChI Key |
VELQFLHZUSBLEB-AERZKKPOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B11475227.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}cyclopropanecarboxamide](/img/structure/B11475233.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11475242.png)
![9,14-Dimethyl-3-(methylsulfanyl)-19-thia-2,4,5,7,8,10-hexaazapentacyclo[10.7.0.0(2,6).0(7,11).0(13,18)]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11475262.png)
![3-{5-[2-(4-Bromophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B11475269.png)
![N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11475272.png)
![3-(3-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11475275.png)
![4,5,6-triethoxy-7-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-benzofuran-1(3H)-one](/img/structure/B11475283.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11475291.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-oxoheptan-3-yl)acetamide](/img/structure/B11475292.png)
![1,3-dimethyl-5-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11475293.png)

![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11475318.png)
![3,6-Bis(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11475324.png)
